molecular formula C9H9NO4 B016604 Acetic acid salicyloyl-amino-ester CAS No. 199854-00-7

Acetic acid salicyloyl-amino-ester

Cat. No. B016604
CAS RN: 199854-00-7
M. Wt: 195.17 g/mol
InChI Key: PCFWLDHLJWUGSU-UHFFFAOYSA-N
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Description

Acetic acid salicyloyl-amino-ester is a non-polymer compound with the formula C9H9NO4 . It belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .


Molecular Structure Analysis

The molecular structure of Acetic acid salicyloyl-amino-ester consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The Isomeric SMILES notation is CC(=O)ONC(=O)c1ccccc1O .

Scientific Research Applications

Pharmacology

Acetic Acid Salicyloyl-Amino-Ester is an experimental small molecule . Although its pharmacological indications are not available, it’s known to target Prostaglandin G/H synthase 1 in humans . However, detailed interaction data, regulatory status, and adverse effects are not yet fully understood .

Chemical Structure and Properties

The chemical formula of Acetic Acid Salicyloyl-Amino-Ester is C9H9NO4 . It has an average weight of 195.1721 and a monoisotopic weight of 195.053157781 . This compound belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .

Biosynthesis in Plants

Salicylic acid (SA), a key component of Acetic Acid Salicyloyl-Amino-Ester, is an important plant hormone known for mediating host responses upon pathogen infection . It’s synthesized in plants through two possible pathways; the ICS and PAL pathway, both starting from chorismate . Understanding SA biosynthesis is crucial to gain insight into how plant pathogen responses function and how pathogens can interfere with them .

Role in Plant Defense

SA levels are known to increase in many pathosystems upon infection with viruses, fungi, insects, and bacteria . Exogenous SA treatment boosts the defense system of the host . Plants overexpressing NahG, a salicylate hydroxylase degrading SA, are unable to accumulate SA upon pathogen infection and are impaired in their systemic acquired resistance (SAR), a broad-spectrum systemic resistance acquired after a primary infection .

‘Omics’ Research on Drugs

Acetic Acid Salicyloyl-Amino-Ester is being studied in the field of ‘omics’ research on drugs . This involves the use of genomics, proteomics, metabolomics, and other related fields to gain a comprehensive understanding of the drug’s effects at the molecular level .

Machine Learning Applications

The structured datasets related to Acetic Acid Salicyloyl-Amino-Ester are being used to build, train, and validate predictive machine-learning models . These models can help in predicting the drug’s interactions, adverse effects, and other pharmacological properties .

properties

IUPAC Name

[(2-hydroxybenzoyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFWLDHLJWUGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid salicyloyl-amino-ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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